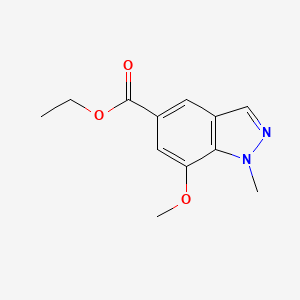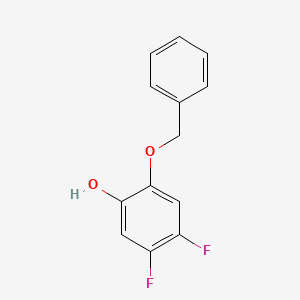
2-(Benzyloxy)-4,5-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Benzyloxy)phenol” is an organic compound used in the synthesis of 2-(benzyloxy)hydroquinone . It’s also used to prepare sequential polypeptides and acts as a pharmaceutical intermediate .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-4,5-difluorophenol” are not available, benzyloxy compounds are generally synthesized through the reaction of the parent phenol with benzyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)phenol” consists of two phenyl rings connected by a benzyloxy group . The crystal system for this compound is monoclinic .Chemical Reactions Analysis
Benzyloxy compounds are known to undergo a variety of reactions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzyloxy halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)phenol” include a density of 1.2±0.1 g/cm3, boiling point of 335.5±17.0 °C at 760 mmHg, and a refractive index of 1.603 .Scientific Research Applications
Synthesis of Transition Metal Complexes
The compound can be used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands . These complexes have shown significant biological activities and are being researched for their potential applications in treating pathogenic deformities .
Antioxidant Activity
The synthesized compounds from “2-(Benzyloxy)-4,5-difluorophenol” have been found to possess antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.
Antimicrobial Activity
These compounds have also demonstrated antimicrobial activities against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans . This suggests their potential use in the development of new antimicrobial agents.
Anti-inflammatory Activity
The compounds synthesized from “2-(Benzyloxy)-4,5-difluorophenol” have shown anti-inflammatory activities . This indicates their potential therapeutic applications in treating inflammatory diseases.
UV-Induced Benzyloxy Rotamerization
The compound has been used in studies investigating UV-induced benzyloxy rotamerization in ortho OH-substituted aryl Schiff bases . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .
Synthesis of Sequential Polypeptides
“2-(Benzyloxy)-4,5-difluorophenol” is used in the synthesis of sequential polypeptides . These polypeptides have numerous applications in biological research and drug development.
Synthesis of Multidentate Chelating Ligands
The compound is used as a reagent for the synthesis of multidentate chelating ligands . These ligands have applications in coordination chemistry and bioinorganic chemistry.
Pharmaceutical Intermediate
“2-(Benzyloxy)-4,5-difluorophenol” also acts as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds.
Safety and Hazards
Mechanism of Action
Target of Action
Benzylic compounds are known to be reactive and can interact with a variety of biological targets .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
Benzylic compounds can participate in various biochemical reactions, including oxidation and reduction . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Result of Action
The reactions that benzylic compounds undergo can lead to changes in their molecular structure, which can influence their interactions with biological targets and result in various cellular effects .
properties
IUPAC Name |
4,5-difluoro-2-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHKUBKDVYPIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4,5-difluorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

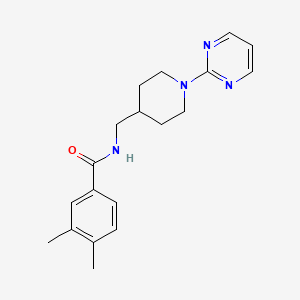
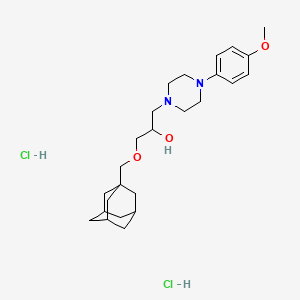
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)
![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)
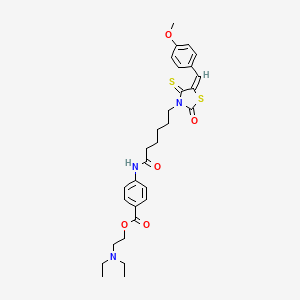
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)
![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)
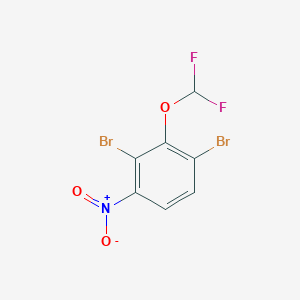
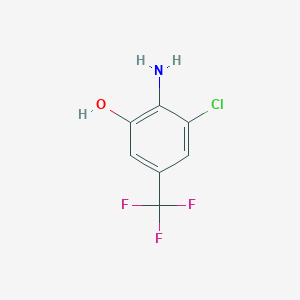
![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)

